molecular formula C16H15ClFN3O2S2 B2611924 3-chloro-4-fluoro-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzenesulfonamide CAS No. 1396867-44-9

3-chloro-4-fluoro-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzenesulfonamide

Cat. No.: B2611924
CAS No.: 1396867-44-9
M. Wt: 399.88
InChI Key: DZODGAPFJHBERA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-4-fluoro-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzenesulfonamide is a complex organic compound characterized by its unique structural components, including a benzenesulfonamide core, substituted with chloro and fluoro groups, and an imidazole ring attached via an ethyl linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-fluoro-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions:

    Formation of the Imidazole Intermediate: The synthesis begins with the preparation of the imidazole ring. This can be achieved through the condensation of 1-methylimidazole with thiophene-2-carboxaldehyde under acidic conditions.

    Ethylation: The imidazole intermediate is then alkylated using an ethylating agent such as ethyl bromide in the presence of a base like potassium carbonate.

    Sulfonamide Formation: The ethylated imidazole is reacted with 3-chloro-4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the final sulfonamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chloro and fluoro substituents on the benzene ring can undergo nucleophilic substitution reactions, especially under basic conditions.

    Oxidation and Reduction: The imidazole ring can participate in redox reactions, potentially altering the electronic properties of the compound.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the compound.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.

    Oxidation: Potassium permanganate or hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in an aprotic solvent.

Major Products

    Substitution: Products include derivatives with different nucleophiles replacing the chloro or fluoro groups.

    Oxidation: Oxidized imidazole derivatives.

    Reduction: Reduced forms of the imidazole ring or the sulfonamide group.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In medicinal chemistry, 3-chloro-4-fluoro-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzenesulfonamide is investigated for its potential as a pharmaceutical agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific enzymes or receptors is required.

Industry

Industrially, this compound can be used in the development of specialty chemicals and advanced materials. Its stability and reactivity profile make it suitable for applications in coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of 3-chloro-4-fluoro-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloproteins. The sulfonamide group can mimic natural substrates of enzymes, leading to competitive inhibition.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-3-fluoro-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzenesulfonamide: Similar structure but with different positions of chloro and fluoro groups.

    3-chloro-4-fluoro-N-(2-(1-methyl-4-(pyridin-2-yl)-1H-imidazol-2-yl)ethyl)benzenesulfonamide: Similar structure with a pyridine ring instead of a thiophene ring.

Uniqueness

The unique combination of chloro and fluoro substituents, along with the thiophene-imidazole moiety, gives 3-chloro-4-fluoro-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzenesulfonamide distinct electronic and steric properties. These properties can lead to unique interactions with biological targets and distinct reactivity patterns in chemical synthesis.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

3-chloro-4-fluoro-N-[2-(1-methyl-4-thiophen-2-ylimidazol-2-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClFN3O2S2/c1-21-10-14(15-3-2-8-24-15)20-16(21)6-7-19-25(22,23)11-4-5-13(18)12(17)9-11/h2-5,8-10,19H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZODGAPFJHBERA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1CCNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClFN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.